molecular formula C20H13Cl3N2OS B12677864 1,2,4-Trichloro-9-methyl-7-((p-tolyl)amino)-3H-phenothiazin-3-one CAS No. 85136-52-3

1,2,4-Trichloro-9-methyl-7-((p-tolyl)amino)-3H-phenothiazin-3-one

Cat. No.: B12677864
CAS No.: 85136-52-3
M. Wt: 435.8 g/mol
InChI Key: MQWKHVCAEZHWAW-UHFFFAOYSA-N
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Description

1,2,4-Trichloro-9-methyl-7-((p-tolyl)amino)-3H-phenothiazin-3-one is a synthetic organic compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in medicinal chemistry as antipsychotic and antiemetic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Trichloro-9-methyl-7-((p-tolyl)amino)-3H-phenothiazin-3-one typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of nitro groups to the phenothiazine core.

    Reduction: Conversion of nitro groups to amino groups.

    Chlorination: Introduction of chlorine atoms at specific positions.

    Amination: Attachment of the p-tolyl group to the amino group.

Industrial Production Methods

Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Trichloro-9-methyl-7-((p-tolyl)amino)-3H-phenothiazin-3-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding sulfoxides or sulfones.

    Reduction: Reduction of the phenothiazine ring.

    Substitution: Halogen substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents like chlorine or bromine.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced phenothiazine derivatives.

    Substitution Products: Halogen-substituted phenothiazines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in developing new therapeutic agents.

    Industry: Use in manufacturing dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,4-Trichloro-9-methyl-7-((p-tolyl)amino)-3H-phenothiazin-3-one would depend on its specific application. In medicinal chemistry, phenothiazines typically act by:

    Molecular Targets: Binding to dopamine receptors, serotonin receptors, or other neurotransmitter receptors.

    Pathways Involved: Modulating neurotransmitter pathways, affecting signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: A well-known antipsychotic phenothiazine.

    Thioridazine: Another antipsychotic with a similar structure.

    Promethazine: Used as an antiemetic and antihistamine.

Uniqueness

1,2,4-Trichloro-9-methyl-7-((p-tolyl)amino)-3H-phenothiazin-3-one’s unique combination of substituents may confer distinct chemical and biological properties, making it valuable for specific applications where other phenothiazines may not be as effective.

Properties

CAS No.

85136-52-3

Molecular Formula

C20H13Cl3N2OS

Molecular Weight

435.8 g/mol

IUPAC Name

1,2,4-trichloro-9-methyl-7-(4-methylanilino)phenothiazin-3-one

InChI

InChI=1S/C20H13Cl3N2OS/c1-9-3-5-11(6-4-9)24-12-7-10(2)17-13(8-12)27-20-16(23)19(26)15(22)14(21)18(20)25-17/h3-8,24H,1-2H3

InChI Key

MQWKHVCAEZHWAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC3=C(C(=C2)C)N=C4C(=C(C(=O)C(=C4Cl)Cl)Cl)S3

Origin of Product

United States

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